molecular formula C7H6BFO4 B1426030 2-Carboxy-3-fluorophenylboronic acid CAS No. 1799979-96-6

2-Carboxy-3-fluorophenylboronic acid

Cat. No. B1426030
M. Wt: 183.93 g/mol
InChI Key: JTMOSWMDLCMYMU-UHFFFAOYSA-N
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Description

2-Carboxy-3-fluorophenylboronic acid is a chemical compound with the empirical formula C7H6BFO4 . It is a boronic acid derivative, which are compounds that have been gaining interest in various fields due to their unique properties .

Scientific Research Applications

1. Glucose-Responsive Insulin

  • Application Summary: 2-Carboxy-3-fluorophenylboronic acid has been used in the modification of insulin to create a glucose-responsive version. This modified insulin has a higher glucose-lowering effect in response to elevated blood glucose levels .
  • Methods of Application: The modification involves attaching two fluorophenylboronic acid (FPBA) residues to the C-terminal B chain of insulin glargine, which led to glucose-dependent solubility .
  • Results or Outcomes: The modification increased the baseline solubility of the insulin without affecting its potency. Furthermore, increasing the number of FPBA groups led to increased glucose-dependent solubility .

2. Preparation of Phenylboronic Catechol Esters

  • Application Summary: 2-Carboxy-3-fluorophenylboronic acid can be used as a reactant for the preparation of phenylboronic catechol esters .

3. Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

  • Application Summary: 2-Carboxy-3-fluorophenylboronic acid can be used as a reactant for the diastereoselective synthesis of trisubstituted allylic alcohols .

4. Site-Selective Suzuki-Miyaura Arylation Reactions

  • Application Summary: 2-Carboxy-3-fluorophenylboronic acid can be used as a reactant for site-selective Suzuki-Miyaura arylation reactions .

5. Rh-Catalyzed Enantioselective Addition Reactions

  • Application Summary: 2-Carboxy-3-fluorophenylboronic acid can be used as a reactant for rhodium-catalyzed enantioselective addition reactions .

6. Preparation of Phenylboronic Catechol Esters as Promising Anion Receptors for Polymer Electrolytes

  • Application Summary: 2-Carboxy-3-fluorophenylboronic acid can be used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .

Future Directions

Boronic acids, including 2-Carboxy-3-fluorophenylboronic acid, are gaining interest in the field of medicinal chemistry. Their unique properties, such as the ability to reversibly bind glucose, make them promising candidates for the development of new drugs and drug delivery systems . In particular, their use in the development of glucose-sensitive drug delivery systems for the treatment of diabetes is a promising area of research .

properties

IUPAC Name

2-borono-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMOSWMDLCMYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxy-3-fluorophenylboronic acid

CAS RN

1799979-96-6
Record name 2-borono-6-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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